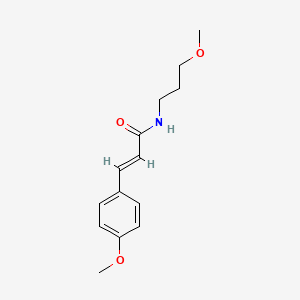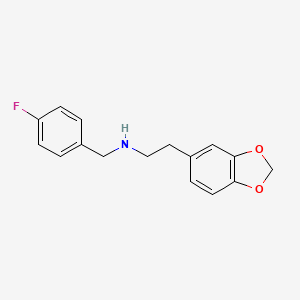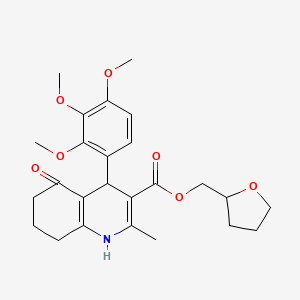
3-(4-methoxyphenyl)-N-(3-methoxypropyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(3-methoxypropyl)acrylamide, also known as MPMA, is a chemical compound that has been studied in various scientific research applications. This molecule belongs to the class of acrylamides, which are widely used in the chemical industry and have been extensively studied due to their biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-N-(3-methoxypropyl)acrylamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. This compound has been shown to inhibit the activity of DNA polymerase and topoisomerase, which are essential enzymes for DNA replication and repair. By inhibiting these enzymes, this compound can induce cell death in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce cell death in cancer cells by inhibiting the activity of enzymes involved in DNA replication and repair. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to protect neurons from oxidative stress-induced cell death, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-methoxyphenyl)-N-(3-methoxypropyl)acrylamide in lab experiments is its ability to induce cell death in cancer cells. This property makes it a potential candidate for the development of anticancer drugs. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(4-methoxyphenyl)-N-(3-methoxypropyl)acrylamide. One area of research could focus on the development of this compound-based anticancer drugs. Studies could investigate the efficacy of this compound in animal models of cancer and explore its potential use in combination with other anticancer agents. Another area of research could focus on the development of this compound-based anti-inflammatory drugs. Studies could investigate the efficacy of this compound in animal models of inflammation and explore its potential use in the treatment of chronic inflammatory diseases. Additionally, future research could investigate the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-N-(3-methoxypropyl)acrylamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(3-methoxypropyl)amine in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine to yield this compound. This synthesis method has been reported in the literature and has been used to obtain high yields of this compound.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-N-(3-methoxypropyl)acrylamide has been studied in various scientific research applications, including as a potential anticancer agent. Studies have shown that this compound can induce cell death in cancer cells by inhibiting the activity of enzymes involved in DNA replication and repair. This compound has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, as it can protect neurons from oxidative stress-induced cell death.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-11-3-10-15-14(16)9-6-12-4-7-13(18-2)8-5-12/h4-9H,3,10-11H2,1-2H3,(H,15,16)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDISEGKGYHCSJG-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C=CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C=C/C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5190992.png)
![5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5190995.png)
![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190999.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5191009.png)



![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-methyl-1-propanamine](/img/structure/B5191029.png)
![N-(2,3-dichlorophenyl)-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5191039.png)
![1,1'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}bis(4-methylpiperidine)](/img/structure/B5191040.png)
![4-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine](/img/structure/B5191042.png)

![3-methyl-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5191054.png)
![[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine 3-oxide](/img/structure/B5191062.png)